molecular formula C29H25FN2O4 B11668489 2-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

2-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11668489
M. Wt: 484.5 g/mol
InChI Key: UODHGCATDREVSD-UHFFFAOYSA-N
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Description

2-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine and methoxy groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorophenol with a suitable aldehyde to form the corresponding fluorophenoxy intermediate. This intermediate is then reacted with a methoxy-substituted benzaldehyde under acidic or basic conditions to yield the desired quinazolinone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine and methoxy groups can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydroquinazolin-4(1H)-one
  • 2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydroquinazolin-4(1H)-one

Uniqueness

Compared to similar compounds, 2-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one exhibits unique properties due to the specific arrangement of fluorine and methoxy groups

Properties

Molecular Formula

C29H25FN2O4

Molecular Weight

484.5 g/mol

IUPAC Name

2-[3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl]-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C29H25FN2O4/c1-34-22-14-12-21(13-15-22)32-28(31-25-9-5-3-7-23(25)29(32)33)19-11-16-26(35-2)20(17-19)18-36-27-10-6-4-8-24(27)30/h3-17,28,31H,18H2,1-2H3

InChI Key

UODHGCATDREVSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OC)COC5=CC=CC=C5F

Origin of Product

United States

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